
Tetraethylammonium hydroxide
Overview
Description
Tetraethylammonium hydroxide is an organic compound with the chemical formula C₈H₂₁NO. It is the tetraethylammonium salt of hydroxide and is commonly encountered as an aqueous solution. This compound is known for its strong alkalinity and is used in various applications, including organic synthesis and the preparation of zeolites .
Preparation Methods
Tetraethylammonium hydroxide can be synthesized through several methods. One common method involves the metathesis of tetraethylammonium bromide using a hydroxide-loaded ion exchange column or by the action of silver oxide . The reaction can be represented as follows:
(C2H5)4NBr+Ag2O→(C2H5)4NOH+2AgBr
Another method involves the reaction of tetraethylammonium chloride with sodium hydroxide. Industrial production often employs these methods to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Tetraethylammonium hydroxide undergoes various chemical reactions, including:
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Substitution Reactions: : It can react with acids to form tetraethylammonium salts and water. For example:
(C2H5)4NOH+HCl→(C2H5)4NCl+H2O
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Elimination Reactions: : Attempted isolation of this compound can induce Hofmann elimination, leading to the formation of triethylamine and ethylene .
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Oxidation and Reduction: : While this compound itself is not typically involved in oxidation-reduction reactions, it can act as a strong base in various organic reactions.
Scientific Research Applications
Structure-Directing Agent (SDA)
TEAOH is widely utilized as a structure-directing agent in the synthesis of zeolites and other porous materials. Its ability to influence the crystallization process makes it essential in generating specific morphologies and enhancing the performance of materials in catalysis and adsorption applications.
Case Study: Zeolite Synthesis
In a study involving the synthesis of ZSM-5 zeolite, TEAOH was incorporated into the crystallization mixture, significantly affecting the crystallization kinetics and morphology of the resulting zeolite crystals. The presence of TEAOH improved the yield and selectivity of the desired zeolite phase, demonstrating its effectiveness as an SDA .
Photovoltaic Chemicals
TEAOH is employed in the production of photovoltaic materials, particularly in organic solar cells. Its role as a strong organic base facilitates various chemical reactions necessary for synthesizing conductive polymers and other components used in solar cell fabrication.
Data Table: Comparison of TEAOH in Photovoltaic Applications
Application | Material Type | Role of TEAOH |
---|---|---|
Organic Solar Cells | Conductive Polymers | Base catalyst for polymerization |
Perovskite Solar Cells | Precursor synthesis | Enhances solubility and stability |
Selective Etching Agent
TEAOH is utilized in selective etching processes, particularly in semiconductor manufacturing. Its alkaline nature allows it to selectively remove certain materials while preserving others, which is crucial for creating intricate patterns on semiconductor wafers.
Case Study: Semiconductor Fabrication
In a semiconductor etching process, TEAOH was used to selectively etch silicon dioxide layers without affecting underlying silicon substrates. This property is vital for producing high-performance electronic devices .
Advanced Ceramics
In the field of advanced ceramics, TEAOH serves as a precursor for synthesizing ceramic materials with specific properties. It aids in controlling particle size and distribution during the synthesis process, leading to enhanced mechanical properties in the final product.
Data Table: TEAOH in Ceramic Applications
Material Type | Property Enhanced | Mechanism |
---|---|---|
Alumina Ceramics | Mechanical Strength | Particle size control |
Zirconia Ceramics | Thermal Stability | Enhanced sintering behavior |
Transesterification Catalyst
TEAOH acts as a catalyst in transesterification reactions, which are crucial for biodiesel production. Its basicity promotes the conversion of triglycerides into fatty acid methyl esters (FAMEs), making it an effective catalyst in this process.
Case Study: Biodiesel Production
Research demonstrated that using TEAOH as a catalyst resulted in higher yields of biodiesel compared to traditional catalysts like sodium hydroxide. The reaction conditions were optimized to maximize FAME yield while minimizing byproducts .
Flat Panel Display Chemicals
In the electronics industry, TEAOH is used in manufacturing chemicals for flat panel displays. Its properties help improve the quality and efficiency of display technologies by facilitating better adhesion and coating processes.
Mechanism of Action
The mechanism of action of tetraethylammonium hydroxide involves its strong basicity, which allows it to deprotonate various substrates in organic reactions. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to its ability to interact with and inhibit these molecular targets, affecting various physiological processes.
Comparison with Similar Compounds
Tetraethylammonium hydroxide can be compared with other quaternary ammonium hydroxides, such as tetramethylammonium hydroxide and tetrabutylammonium hydroxide. These compounds share similar properties but differ in their alkyl chain lengths, which affect their solubility, reactivity, and applications . For example:
Tetramethylammonium hydroxide: Has shorter alkyl chains, making it more soluble in water and less lipophilic.
Tetrabutylammonium hydroxide: Has longer alkyl chains, making it more lipophilic and suitable for phase-transfer catalysis.
This compound is unique due to its balance between solubility and lipophilicity, making it versatile for various applications.
Similar Compounds
- Tetramethylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetraethylammonium chloride
- Tetraethylammonium bromide
Biological Activity
Tetraethylammonium hydroxide (TEAOH), with the chemical formula , is a quaternary ammonium compound that exhibits significant biological activity, particularly in toxicological contexts. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's implications in biological systems.
TEAOH is typically encountered as an aqueous solution, characterized by its high alkalinity and strong basic properties. It is soluble in water and alcohols, with a pH exceeding 13 when dissolved in water at 20°C . The compound is primarily used as a reagent in organic synthesis and in the preparation of zeolites.
Mechanisms of Biological Activity
TEAOH acts as a strong base, similar to sodium hydroxide, which allows it to neutralize acids exothermically. Its biological activity is largely attributed to its corrosive nature and its role as a cholinergic agonist. The compound can cause significant tissue damage upon exposure, leading to corrosive injuries and systemic toxicity.
Toxicological Effects
- Corrosive Properties : TEAOH is known to cause severe skin and eye irritation. Dermal exposure can result in chemical burns, with systemic effects potentially leading to respiratory failure .
- Cholinergic Toxicity : As a cholinergic agonist, TEAOH can stimulate cholinergic receptors, leading to symptoms such as muscle twitching, salivation, and respiratory distress .
Case Study 1: Dermal Exposure Incident
A notable case involved a maintenance worker who experienced severe chemical burns after accidental dermal exposure to 2.38% TEAOH. The patient displayed multiple shallow ulcers and systemic symptoms including dyspnea and muscle twitching. Immediate medical intervention was required to manage the acute toxicity .
Case Study 2: Toxicity Assessment in Rats
In a controlled study involving male Wistar rats, TEAOH was administered orally at varying doses. The study established an LD50 of approximately 175 mg/kg body weight, indicating high toxicity levels. Observations included mucosal damage and systemic signs of distress following higher doses .
Research Findings
Recent studies have highlighted the rapid absorption of TEAOH through biological membranes. For example, an investigation using an in vitro everted sac method demonstrated that over 80% of administered TEAOH was absorbed into the bloodstream within one hour . This rapid absorption underscores the potential for systemic toxicity even with limited exposure.
Summary of Biological Activities
Activity | Description |
---|---|
Corrosive Injury | Causes severe skin burns upon contact; risk of respiratory failure from inhalation |
Cholinergic Agonism | Stimulates cholinergic receptors leading to systemic toxicity |
Rapid Absorption | High bioavailability through dermal and gastrointestinal routes |
Q & A
Basic Research Questions
Q. How is TEAOH synthesized in laboratory settings, and what factors influence yield and purity?
TEAOH is typically synthesized via electrolysis of tetraethylammonium chloride (TEACl). In this process, TEACl aqueous solution is placed in the anode compartment of an electrolytic cell. Under an electric field, Cl⁻ migrates to the anode and discharges as Cl₂ gas. The tetraethylammonium ion (TEA⁺) selectively permeates through an ion-exchange membrane into the cathode compartment, where it reacts with OH⁻ generated from water electrolysis. Key factors affecting yield include current density, membrane selectivity, and TEACl concentration. Optimizing these parameters ensures high-purity TEAOH (>95%) .
Q. What methods are used to determine the concentration of TEAOH in solution?
The concentration of TEAOH can be quantified using acid-base titration. A sample is dissolved in water and titrated with 0.1 M HCl using methyl red as an indicator. The endpoint is marked by a color change from yellow to pink. Blank corrections are necessary to account for atmospheric CO₂ absorption, which can alter the solution's alkalinity .
Q. How are the critical micelle concentrations (CMCs) of TEAOH experimentally determined?
CMCs are measured via cyclic voltammetry (CV) and potential-step chronoamperometry (PSCA). For TEAOH aqueous solutions, CV reveals diffusion-controlled oxidation peaks at platinum electrodes, while PSCA provides micellar diffusion coefficients. Reported CMC values vary: first CMC at 0.52 mmol/L and second CMC between 38.0–41.0 mmol/L, depending on experimental conditions (e.g., temperature, ionic strength) .
Advanced Research Questions
Q. How does TEAOH function as a phase-transfer catalyst (PTC) in organic synthesis?
TEAOH facilitates reactions between immiscible phases by stabilizing anions (e.g., OH⁻) in organic media. For example, in the synthesis of N,N-diethylaniline, TEAOH transports hydroxide ions into the organic phase, enabling nucleophilic substitution. Mechanistic studies suggest that its efficacy depends on ion-pair formation and interfacial transfer kinetics, which can be probed using kinetic isotopic effects or NMR spectroscopy .
Q. What electrochemical techniques characterize TEAOH micelles, and how do they inform micellar behavior?
Cyclic voltammetry (CV) and chronoamperometry (CA) are employed to study micelle formation. CV reveals oxidation peaks corresponding to micelle diffusion, while CA quantifies diffusion coefficients (e.g., ~1.2 × 10⁻⁶ cm²/s for TEAOH micelles). Discrepancies in reported CMC values (e.g., 38.0 vs. 41.0 mmol/L) may arise from electrode surface effects or impurities, necessitating controlled replicate experiments .
Q. How does TEAOH influence the hydrothermal synthesis of zeolites or molecular sieves?
As a structure-directing agent (SDA), TEAOH templates the formation of microporous frameworks. In MOR zeolite synthesis, it interacts with silica and alumina precursors under hydrothermal conditions (e.g., 150–200°C, pH 10–12). The Si/Al ratio and TEAOH concentration dictate pore geometry, which is validated via XRD and ICP-OES analysis .
Q. What role does TEAOH play in modifying the electric double layer (EDL) structure during CO₂ electroreduction?
TEAOH alters EDL rigidity by modulating interfacial pH and ion distribution. In Cu-based electrocatalysts, TEAOH-containing electrolytes enhance CO adsorption by stabilizing *COOH intermediates. In situ Raman spectroscopy and impedance spectroscopy are used to correlate EDL properties with catalytic activity .
Q. How can molecular interactions between TEAOH and solvents be studied using spectroscopic and computational methods?
FTIR and dynamic light scattering (DLS) reveal hydrogen bonding and aggregation dynamics in TEAOH-solvent systems. For example, in N,N-dimethylacetamide (DMA), TEAOH forms ion-dipole interactions via OH⁻ and DMA's carbonyl oxygen. Density functional theory (DFT) simulations further quantify interaction energies, showing stronger binding with shorter alkyl-chain ionic liquids .
Q. Safety and Handling Notes
Properties
IUPAC Name |
tetraethylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJRHZIDJQFCL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
Record name | Tetraethylammonium hydroxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |
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DSSTOX Substance ID |
DTXSID30883222 | |
Record name | Tetraethylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium hydroxide | |
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CAS No. |
77-98-5 | |
Record name | Tetraethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethylammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium hydroxide | |
Source | EPA DSSTox | |
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Record name | Tetraethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAETHYLAMMONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |
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